UKI-1

概要

説明

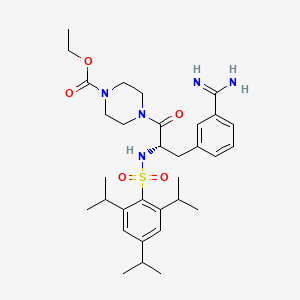

UKI-1 is a 3-amidinophenylalanine-based non-cytotoxic small molecule. It belongs to a new class of drugs and has been investigated for its potential in blocking tumor cell invasion, metastasis, and primary tumor growth. This compound inhibits serine proteases and the urokinase Plasminogen Activator (uPA) system, which are crucial in the metastasis and primary tumor growth of various solid tumors, including breast, gastric, and colon cancers .

準備方法

The synthesis of UKI-1 involves several steps, starting with the preparation of 3-amidinophenylalanine. The synthetic route typically includes the following steps:

Formation of the amidine group: This involves the reaction of an appropriate precursor with an amidine-forming reagent under controlled conditions.

Coupling with phenylalanine: The amidine group is then coupled with phenylalanine to form the desired compound.

Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the this compound in its pure form.

Industrial production methods may involve scaling up these synthetic routes with optimizations to improve yield and reduce production costs .

化学反応の分析

UKI-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction may yield reduced forms of the compound .

科学的研究の応用

Chemical Properties and Mechanism of Action

UKI-1 operates primarily as a serine protease inhibitor, which means it binds to serine proteases—enzymes that play a critical role in various biological processes including cell signaling, inflammation, and tissue remodeling. By inhibiting these enzymes, this compound can effectively reduce the invasiveness of cancer cells, potentially limiting metastasis in tumors.

Scientific Research Applications

-

Cancer Research

- Antimetastatic Agent : this compound has been shown to inhibit the invasive behavior of carcinoma cells. This property is particularly valuable in the context of cancer metastasis, where the spread of cancer cells to other parts of the body significantly worsens prognosis.

- Case Studies : Research has demonstrated that treatment with this compound leads to a marked decrease in the migration and invasion of tumor cells in vitro. In animal models, this compound administration resulted in reduced tumor burden and improved survival rates.

-

Therapeutic Development

- Drug Formulation : Given its potency as a protease inhibitor, this compound is being explored as a lead compound for developing new drugs targeting metastatic cancers. Its low molecular weight allows for easier modification and optimization in drug design.

- Combination Therapies : this compound may be used in combination with other chemotherapeutic agents to enhance overall efficacy and reduce side effects associated with high-dose treatments.

Data Tables

Case Study 1: Inhibition of Tumor Cell Migration

In a controlled laboratory setting, carcinoma cell lines treated with this compound exhibited a significant reduction in migration compared to untreated controls. This was measured using wound healing assays and transwell migration assays, indicating that this compound effectively disrupts pathways critical for cell motility.

Case Study 2: Animal Model Studies

In vivo studies involving murine models of cancer demonstrated that administration of this compound led to decreased metastatic spread to the lungs and liver. Tumor sizes were significantly smaller in treated animals compared to controls, suggesting that this compound not only inhibits invasion but also impacts tumor growth dynamics.

作用機序

UKI-1 exerts its effects by inhibiting serine proteases and the urokinase Plasminogen Activator system. The compound binds to the urokinase plasminogen activator surface receptor, resulting in the inhibition of the uPA system. This inhibition blocks tumor cell invasion, metastasis, and primary tumor growth. The molecular targets involved include various serine proteases such as trypsin-3, trypsin-2, trypsin-1, matriptase-1, and trypsin-6 .

類似化合物との比較

UKI-1 is unique in its specific inhibition of serine proteases and the urokinase Plasminogen Activator system. Similar compounds include:

Upamostat: The active metabolite of Wx-uk1, which also inhibits serine proteases and the uPA system.

Mesupron®: Another 3-amidinophenylalanine-based compound developed for similar therapeutic applications.

These compounds share similar mechanisms of action but may differ in their specific targets, potency, and therapeutic applications.

生物活性

UKI-1 is a compound that has garnered attention in recent research for its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms, efficacy, and applications in medicinal chemistry.

This compound has been shown to exhibit a range of biological activities through various mechanisms. Research indicates that it interacts with specific molecular targets, influencing cellular pathways that are critical for its bioactivity.

- Enzyme Inhibition : this compound has demonstrated the ability to inhibit key enzymes involved in metabolic processes. For example, studies have indicated its effectiveness in inhibiting tyrosine phosphatase 1B, which plays a significant role in insulin signaling pathways .

- Cellular Uptake Modulation : The compound has been reported to enhance glucose uptake in cells, which could have implications for diabetes management .

2. Biological Activities

The biological activities of this compound can be categorized into several key areas:

2.1 Antimicrobial Activity

This compound exhibits notable antimicrobial properties, making it a candidate for further exploration in treating infections. Research findings suggest that it is effective against various strains of bacteria and fungi.

2.2 Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which can be beneficial in conditions like arthritis and other inflammatory diseases .

2.3 Antioxidant Properties

The compound also exhibits antioxidant activity, helping to neutralize free radicals and reduce oxidative stress within cells. This property is crucial for protecting cellular integrity and function .

3. Case Studies and Research Findings

Several studies have provided insights into the efficacy and potential applications of this compound:

- A study highlighted the compound's ability to enhance insulin secretion in pancreatic beta-cells, suggesting potential benefits for diabetes treatment .

- Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains, demonstrating its potential as an alternative therapeutic agent in the face of rising antibiotic resistance .

4. Conclusion

This compound is a promising compound with diverse biological activities that warrant further investigation. Its mechanisms of action, particularly in enzyme inhibition and modulation of cellular processes, position it as a valuable candidate for therapeutic development.

5. Future Directions

Future research should focus on:

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in human subjects.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.

- Formulation Development : Exploring different formulations that could enhance the bioavailability and effectiveness of this compound.

特性

IUPAC Name |

ethyl 4-[(2S)-3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N5O5S/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJSHQTWOHGCMM-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220355-63-5 | |

| Record name | Wx-uk1 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220355635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WX-UK1 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00LOF6890B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。